molecular formula C10H13NO B6268225 rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol CAS No. 94929-81-4

rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol

Cat. No.: B6268225
CAS No.: 94929-81-4
M. Wt: 163.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol” is a chiral compound that contains a cyclopentane ring substituted with a pyridine moiety and a hydroxyl group. The term “rac” indicates that the compound is a racemic mixture, meaning it contains equal amounts of both enantiomers (1R,2R and 1S,2S).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol” typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through various cyclization reactions.

    Pyridine Substitution:

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via oxidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Cyclization: Using catalysts to promote the formation of the cyclopentane ring.

    Efficient Substitution Reactions: Employing high-yielding nucleophilic substitution reactions to introduce the pyridine moiety.

    Controlled Oxidation: Utilizing selective oxidizing agents to introduce the hydroxyl group without affecting other functional groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The pyridine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

    Receptor Binding: The compound can bind to specific receptors in biological systems.

Medicine

    Drug Development: It can be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of “rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol” involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways through inhibition or activation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol: The enantiomerically pure form.

    (1S,2S)-2-(pyridin-2-yl)cyclopentan-1-ol: The other enantiomer.

    2-(pyridin-2-yl)cyclopentan-1-one: The ketone derivative.

Uniqueness

    Chirality: The racemic mixture contains both enantiomers, which may have different biological activities.

    Functional Groups: The presence of both a pyridine moiety and a hydroxyl group provides unique reactivity and binding properties.

Properties

CAS No.

94929-81-4

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.